N-(4-ethylbenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzyl chloride with 4-methoxybenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper compounds.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to changes in their activity or function. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2,4-Disubstituted thiazoles .
Uniqueness
What sets N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O2/c1-3-17-7-9-18(10-8-17)16-24(21-6-4-5-15-23-21)22(25)19-11-13-20(26-2)14-12-19/h4-15H,3,16H2,1-2H3 |
InChI Key |
CRQBBPUKIZYQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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